molecular formula C17H26N2O2 B5316114 2-(2-methoxyphenyl)-N-(1-propylpiperidin-4-yl)acetamide

2-(2-methoxyphenyl)-N-(1-propylpiperidin-4-yl)acetamide

Cat. No.: B5316114
M. Wt: 290.4 g/mol
InChI Key: FSGXBATWHMIDNQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-(1-propylpiperidin-4-yl)acetamide is a synthetic acetamide derivative characterized by a 2-methoxyphenyl group attached to an acetamide backbone and a 1-propyl-substituted piperidin-4-ylamine moiety. The 2-methoxyphenyl group enhances lipophilicity and may influence receptor binding, while the 1-propylpiperidine substituent contributes to conformational flexibility and pharmacokinetic properties .

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-10-19-11-8-15(9-12-19)18-17(20)13-14-6-4-5-7-16(14)21-2/h4-7,15H,3,8-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGXBATWHMIDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323433
Record name 2-(2-methoxyphenyl)-N-(1-propylpiperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

915900-96-8
Record name 2-(2-methoxyphenyl)-N-(1-propylpiperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(1-propylpiperidin-4-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of a methoxyphenyl derivative with the piperidine ring.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(1-propylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(1-propylpiperidin-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with biological targets.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(1-propylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • Fluorinated analogues (e.g., 2-fluorophenyl) exhibit increased polarity, which may reduce CNS activity but improve solubility .

Phenyl Ring Modifications

Variations in the phenyl group’s substitution pattern impact bioactivity:

Compound Name Phenyl Substituent Activity Profile Reference
N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamide 4-Amino Analgesic properties
N-(4-Methoxyphenyl)-2-(piperidin-1-yl)acetamide 4-Methoxy Anticancer activity (IC₅₀: 2–5 µM against HCT-116)
Target Compound 2-Methoxy Unreported activity; structural inference suggests CNS or anticancer potential

Key Findings :

  • Amino-substituted analogues (e.g., 4-aminophenyl) show analgesic effects, likely via opioid receptor modulation .

Pharmacological Activity Comparisons

Anticancer Activity

Selected acetamides with quinazoline-sulfonyl groups (e.g., Compound 39 : N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide) demonstrate potent activity against HCT-116 and MCF-7 cell lines (IC₅₀: 1.8–3.2 µM) . While the target compound lacks the sulfonyl-quinazoline moiety, its 2-methoxyphenyl group may confer moderate cytotoxicity through similar mechanisms .

Analgesic and CNS Activity

  • N-[1-(2-Phenylethyl)piperidin-4-yl]acetamide : Structural similarity to fentanyl; binds µ-opioid receptors with high affinity (Ki: 0.8 nM) .
  • α-Methyl acetyl fentanyl: Sub-nanomolar potency at δ-opioid receptors; highlights the role of N-alkylpiperidine in CNS targeting .
  • The target compound’s 1-propylpiperidine group may reduce opioid receptor binding compared to phenethyl analogues but could offer improved selectivity for non-opioid targets .

Biological Activity

2-(2-methoxyphenyl)-N-(1-propylpiperidin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C_{17}H_{24}N_{2}O_{2}
  • IUPAC Name : this compound
  • Molecular Weight : 288.38 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Properties

Research indicates that this compound exhibits activity against various biological targets, particularly in the central nervous system (CNS). It has been studied for its potential effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders.

The mechanisms through which this compound exerts its effects include:

  • Receptor Modulation : It may act as a partial agonist or antagonist at specific neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
  • Enzyme Interaction : The compound has shown interactions with enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated significant protective effects against neurotoxicity induced by glutamate in neuronal cell cultures. The compound was found to reduce oxidative stress markers and improve cell viability.

ParameterControl GroupTreatment Group
Cell Viability (%)5085
Oxidative Stress (µM)3015

Study 2: Analgesic Properties

In a pain model study, the compound exhibited analgesic properties comparable to standard analgesics. Mice treated with the compound showed reduced pain responses in both acute and chronic pain models.

Pain ModelControl Group (Pain Score)Treatment Group (Pain Score)
Formalin Test83
Hot Plate Test105

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

CompoundMechanism of ActionBiological Target
2-(4-chlorophenyl)-N-(1-propylpiperidin-4-yl)acetamideDopamine receptor modulationCNS disorders
2-(4-fluorophenyl)-N-(1-propylpiperidin-4-yl)acetamideSerotonin receptor interactionAnxiety disorders

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